molecular formula C11H17NO2 B3360722 Ethyl 5-ethyl-3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 89649-56-9

Ethyl 5-ethyl-3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B3360722
CAS No.: 89649-56-9
M. Wt: 195.26 g/mol
InChI Key: XTGCFITUYYAJAH-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-3,4-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-based compound characterized by a carboxylate ester group at position 2, methyl substituents at positions 3 and 4, and an ethyl group at position 5 of the pyrrole ring. Its synthesis typically involves the condensation of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide with ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate in a 1:1 ethanol/THF solution, yielding yellow prism-shaped crystals .

Properties

IUPAC Name

ethyl 5-ethyl-3,4-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-9-7(3)8(4)10(12-9)11(13)14-6-2/h12H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGCFITUYYAJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N1)C(=O)OCC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402060
Record name 1H-Pyrrole-2-carboxylic acid, 5-ethyl-3,4-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89649-56-9
Record name 1H-Pyrrole-2-carboxylic acid, 5-ethyl-3,4-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-3,4-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl cyanoacetate with acetylacetone under basic conditions to form the pyrrole ring. This is followed by alkylation reactions to introduce the ethyl and methyl groups at the desired positions on the ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-3,4-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrrole.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-ethyl-3,4-dimethyl-1H-pyrrole-2-carboxylate serves as an important intermediate in synthesizing various pharmaceuticals. Its unique structure enhances bioactivity, making it particularly relevant for developing drugs targeting neurological disorders. The compound's ability to modulate biological pathways has been highlighted in studies focusing on its potential as a lead compound in drug development.

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its role in developing agrochemicals, including pesticides and herbicides. Its effectiveness in pest control while minimizing environmental impact positions it as a valuable agent in sustainable agriculture practices. Research has demonstrated its potential to enhance crop protection against various pathogens and pests.

Material Science

The compound is also investigated for its applications in material science, particularly in creating advanced materials such as polymers and coatings. Its specific thermal and mechanical properties make it suitable for use in high-performance materials that require durability and resistance to environmental factors.

Organic Synthesis

Researchers leverage this compound's reactivity to produce complex molecules through organic synthesis pathways. It serves as a valuable building block for synthesizing other heterocyclic compounds, facilitating innovation in synthetic methodologies.

Case Studies and Research Findings

Numerous studies have investigated the biological activities of this compound:

  • Antimicrobial Activity : Research indicates significant antimicrobial properties against various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
  • Neuroprotective Effects : Studies have shown that this compound may exhibit neuroprotective effects, potentially beneficial for conditions such as Alzheimer's disease.
  • Synthesis of Complex Molecules : Case studies highlight the successful use of this compound in synthesizing more complex heterocycles that are difficult to obtain through traditional methods.

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-3,4-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Reactivity

Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate
  • Substituent: A phenylimino (–CH=N–C₆H₅) group replaces the ethyl group at position 3.
  • Synthesis : Condensation of aniline with ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate .
  • Crystal Structure: Crystal System: Monoclinic ($ P2_1/c $) Dihedral Angle: 41.55° between pyrrole and phenyl rings. Hydrogen Bonding: Centrosymmetric dimers via N–H···O bonds (R₂²(10) motif) and π-π stacking (centroid distance: 3.642 Å) .
  • Applications : Enhanced coordination ability for metal ions due to the imine group .
Ethyl 5-{[(E)-2-(isonicotinoyl)hydrazinylidene]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate Dihydrate
  • Substituent: A hydrazinylidene–isonicotinoyl group (–CH=N–NH–CO–C₅H₄N) at position 4.
  • Synthesis: Reaction of isonicotinohydrazide with ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate .
  • Crystal Structure: Hydrogen Bonding: O–H···O and N–H···O interactions involving water molecules. Twinned Domains: Non-merohedral twinning (ratio: 0.73:0.27) .
  • Applications: Potential biological activity due to hydrazone functionality .
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
  • Substituent : Methyl groups at positions 2 and 4; lacks the 5-ethyl group.
  • Properties : Higher lipophilicity due to fewer polar substituents.
  • Reactivity : Less electrophilic compared to formyl-containing analogs .

Structural and Physicochemical Properties

Table 1: Comparative Structural Data

Compound Substituent at Position 5 Crystal System Space Group Hydrogen Bond Motif
Target Compound Ethyl Triclinic $ P\overline{1} $ N–H···O dimer
Phenylimino Derivative –CH=N–C₆H₅ Monoclinic $ P2_1/c $ R₂²(10) ring
Isonicotinoyl Hydrazinylidene –CH=N–NH–CO–C₅H₄N Triclinic $ P\overline{1} $ O–H···O, N–H···O

Key Observations :

  • Substituent Effects: Bulky groups (e.g., phenylimino) increase steric hindrance, altering dihedral angles and π-π interactions.
  • Hydrogen Bonding : Water-containing analogs exhibit enhanced solubility but reduced thermal stability .
  • Coordination Chemistry : Imine and hydrazone derivatives show higher affinity for metal ions compared to alkyl-substituted pyrroles .

Biological Activity

Ethyl 5-ethyl-3,4-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a member of the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. Its unique substitution pattern at the 5-position with an ethyl group and methyl groups at the 3 and 4 positions contributes to its distinct chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with acetylacetone under basic conditions. This process forms the pyrrole ring followed by alkylation reactions to introduce the ethyl and methyl groups. Industrial production may utilize continuous flow reactors to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the application context.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, similar compounds have shown significant efficacy against various bacterial strains:

CompoundBacterial StrainMIC (μg/mL)
Pyrrole Derivative AMRSA0.13
Pyrrole Derivative BMSSA0.125
Ethyl 5-ethyl derivativeE. coliTBD

These findings suggest that modifications in the pyrrole structure can enhance antimicrobial activity, positioning these compounds as potential candidates for antibiotic development .

Anticancer Activity

Research into the anticancer properties of pyrrole derivatives has also been promising. For example, compounds structurally related to this compound have demonstrated inhibitory effects on cancer cell proliferation in various assays:

CompoundCancer Cell LineIC50 (μM)
Compound AA549 (lung)0.065
Compound BMDA-MB-468 (breast)9.4
Ethyl 5-ethyl derivativeTBDTBD

These results indicate that this class of compounds may serve as scaffolds for developing new anticancer agents .

Case Studies

  • Antibacterial Activity : A study evaluated several pyrrole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and found that modifications at specific positions significantly enhanced potency compared to traditional antibiotics like vancomycin .
  • Antitumor Evaluations : In another investigation focusing on a series of pyrrole derivatives, compounds were synthesized and tested against human carcinoma cell lines. The results indicated that certain derivatives exhibited substantial antitumor activity, suggesting a potential pathway for drug development .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 5-ethyl-3,4-dimethyl-1H-pyrrole-2-carboxylate?

A common method involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazone formation via stirring equimolar amounts of a substituted hydrazide (e.g., isonicotinohydrazide) and a formyl-pyrrole ester in ethanol at room temperature for 4 hours yields crystalline products after solvent evaporation . Key parameters include stoichiometric control, solvent choice (ethanol for solubility and recrystallization), and reaction time.

Q. How can the structure of this compound be confirmed using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound typically crystallizes in a monoclinic system (e.g., space group P2₁/n) with unit cell parameters such as a = 8.297 Å, b = 18.120 Å, c = 11.834 Å, and β = 91.814° . Refinement using SHELX programs (e.g., SHELXL) resolves hydrogen-bonding networks (N–H⋯O, O–H⋯N) and π–π interactions between pyrrole rings .

Q. What purification methods are effective for isolating this compound?

Recrystallization from ethanol or methanol is preferred due to the compound’s moderate polarity. Column chromatography (silica gel, hexane/ethyl acetate gradients) may resolve structurally similar impurities, especially if substituents differ in steric bulk .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between similar pyrrole derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding patterns (e.g., dihedral angles between pyrrole and substituent rings) may arise from solvent inclusion or polymorphism. Validate data by:

  • Cross-checking refinement metrics (R values < 0.08 for high-quality structures) .
  • Comparing hydrogen-bond distances (e.g., 2.8–3.2 Å for N–H⋯O) with literature norms .
  • Using computational tools (DFT) to model energetically favorable conformations .

Q. What strategies enhance the reactivity of this compound for derivatization?

The ethyl ester and methyl/ethyl substituents influence electrophilic substitution patterns. To functionalize the pyrrole ring:

  • Electrophilic substitution: Activate the ring via deprotonation (e.g., NaH) for halogenation or nitration at the α-position .
  • Nucleophilic acyl substitution: Hydrolyze the ester to a carboxylic acid for amide coupling .
  • Hydrazone modification: Introduce hydrazone-linked groups (e.g., isonicotinoyl) to study bioactivity .

Q. How do steric and electronic effects of substituents impact supramolecular assembly?

Methyl/ethyl groups at positions 3,4,5 create steric hindrance, reducing π–π stacking efficiency compared to unsubstituted pyrroles. However, the ethyl ester’s polarity promotes hydrogen bonding with water or ethanol molecules in the crystal lattice, stabilizing layered structures . Computational analysis (e.g., Hirshfeld surfaces) quantifies these interactions .

Q. What experimental and computational methods validate spectral data for this compound?

  • 1H NMR: Look for pyrrole NH signals at δ 12.5–13.0 ppm (DMSO-d6) and ethyl/methyl protons at δ 1.2–4.3 ppm .
  • HRMS: Confirm molecular weight (e.g., m/z 350.38 for a dihydrate form) .
  • DFT calculations: Simulate IR/NMR spectra to cross-validate experimental peaks and assign ambiguous signals .

Q. How can researchers design hydrazone derivatives of this compound for biological screening?

  • Synthetic route: React the formyl-pyrrole precursor with bioactive hydrazides (e.g., isonicotinoyl hydrazide) .
  • Activity testing: Assess antibacterial or anticancer activity via MIC assays or cell viability studies (e.g., MTT), leveraging the hydrazone’s metal-chelating properties .

Methodological Considerations

Q. How to address low yields in the synthesis of derivatives?

Optimize reaction conditions:

  • Increase catalyst loading (e.g., acetic acid for imine formation) .
  • Use microwave-assisted synthesis to accelerate condensation reactions.
  • Screen solvents (e.g., DMF for polar intermediates, toluene for reflux conditions).

Q. What software tools are essential for analyzing crystallographic data?

  • SHELX suite: For structure solution (SHELXS) and refinement (SHELXL) .
  • Mercury or Olex2: Visualize hydrogen bonds and packing diagrams .
  • PLATON: Validate intermolecular interactions and check for twinning .

Q. How to interpret conflicting reactivity in electrophilic substitution?

Combine experimental and computational approaches:

  • Hammett constants: Predict substituent effects on ring activation .
  • DFT-based Fukui indices: Identify nucleophilic/electrophilic sites (e.g., C5 vs. C3 positions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-ethyl-3,4-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Ethyl 5-ethyl-3,4-dimethyl-1H-pyrrole-2-carboxylate

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